2-ethoxyphenyl pivalate
Description
2-Ethoxyphenyl pivalate is an organic ester compound characterized by a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and a pivalate (trimethylacetyl) ester group. The pivalate moiety enhances lipophilicity, making such derivatives useful in pharmaceutical and agrochemical applications, particularly as prodrugs or stabilized intermediates .
Properties
IUPAC Name |
(2-ethoxyphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-15-10-8-6-7-9-11(10)16-12(14)13(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRKOCMOOXUSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyphenyl pivalate can be synthesized through the esterification of 2-ethoxyphenol with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of 2-ethoxyphenyl pivalate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Reactivity of 2-Ethoxyphenyl Pivalate
Pivalate esters are stable under most reaction conditions but undergo specific transformations under catalytic or harsh conditions.
Acylation via Cross-Coupling
Pivalate esters participate in metal-catalyzed acylation reactions, though direct examples for 2-ethoxyphenyl pivalate are not documented. Analogous systems (e.g., arylzinc pivalates) undergo cobalt- or nickel-catalyzed acylation with thioesters :
Example Reaction
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Catalyst : Cobalt(II) acetylacetonate or nickel precursors
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Reagent : S-pyridyl thioesters
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Conditions : Refluxing MeCN or THF
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Yield : 60–81% (varies with substituents)
| Reaction Type | Catalyst | Reagent | Solvent | Yield |
|---|---|---|---|---|
| Acylation | Co(acac)₂ | Thioesters | MeCN | 60–81% |
| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂ | Boronic acids | THF/DMF | 33–80% |
Hydrolysis
Pivalate esters resist hydrolysis under mild acidic or basic conditions but can be cleaved under strong bases:
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Conditions : NaOH (powdered) with Bu₄NHSO₄ in THF or CH₂Cl₂ .
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Mechanism : Nucleophilic attack by hydroxide on the carbonyl carbon.
Deprotection of 2-Ethoxyphenyl Pivalate
The deprotection of pivalate esters to regenerate the parent alcohol is a critical step in synthesis.
Common Deprotection Methods
| Method | Reagent | Conditions | Yield |
|---|---|---|---|
| Base-mediated hydrolysis | NaOH, Bu₄NHSO₄ | THF or CH₂Cl₂, RT | High |
| Reductive cleavage | Li/Naphthalene | THF, –78°C to RT | Moderate |
| Acidic hydrolysis | TFA/H₂O | 50°C | Low |
Example Protocol
-
Mix 2-ethoxyphenyl pivalate with powdered NaOH and Bu₄NHSO₄ in THF.
Stability and Compatibility
Pivalate esters are stable under:
Scientific Research Applications
2-Ethoxyphenyl pivalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its ester group can be selectively modified to introduce different functional groups.
Biology: Investigated for its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release the active drug.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters that can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethoxyphenyl pivalate primarily involves the hydrolysis of the ester bond. In biological systems, esterases can catalyze the hydrolysis, releasing 2-ethoxyphenol and pivalic acid. The released 2-ethoxyphenol can then exert its biological effects, which may include interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
4-(Sulfonyl)phenyl Pivalate Derivatives
- Structure : Features a sulfonyl (-SO₂-) group at the 4-position of the phenyl ring, paired with a pivalate ester.
- Function : Used in human neutrophil elastase (HNE) inhibitors. The sulfonyl group enhances binding affinity to Ser195 in enzyme active sites, while the pivalate ester improves chemical stability compared to simpler esters like acetates .
- Sulfonyl derivatives exhibit targeted enzyme inhibition, whereas 2-ethoxyphenyl pivalate’s ethoxy group might prioritize applications in agrochemicals (e.g., as a pesticide intermediate) due to structural similarities to ethoxysulfuron .
Etilefrine Pivalate Hydrochloride
- Structure: A phenylethanolamine derivative with a pivalate ester at the 3-position.
- Function : Adrenergic prodrug; the pivalate ester prolongs bioavailability by slowing hydrolysis in vivo .
- Key Differences: Unlike etilefrine’s 3-pivaloyloxy substitution, 2-ethoxyphenyl pivalate lacks an aminoethanol backbone, limiting its use in cardiovascular therapeutics. The ethoxy group may confer greater resistance to enzymatic degradation compared to etilefrine’s hydroxyl-containing structure.
4-(Hydroxymethyl)phenyl Pivalate
- Structure : Contains a hydroxymethyl (-CH₂OH) group at the 4-position.
- Function : Intermediate in API synthesis; the hydroxymethyl group allows further functionalization .
- Key Differences :
- The hydroxymethyl group increases polarity, reducing logP compared to 2-ethoxyphenyl pivalate.
- 2-Ethoxyphenyl pivalate’s ethoxy group likely enhances lipophilicity and membrane permeability, favoring applications in drug delivery.
Ethoxysulfuron
- Structure : 2-Ethoxyphenyl group linked to a sulfamoyl-carbamoylpyrimidine moiety.
- Function : Herbicide; the ethoxy group contributes to plant membrane penetration .
- Key Differences :
- Ethoxysulfuron’s complex heterocyclic structure enables herbicidal activity, whereas 2-ethoxyphenyl pivalate’s simpler design may serve as a synthetic intermediate or stabilizer.
Research Findings and Mechanistic Insights
- Synthetic Routes : Rhodium-catalyzed C-H activation methods (e.g., heteroatom-directed functionalization) could be adapted for synthesizing 2-ethoxyphenyl pivalate, enabling selective modification of the phenyl ring .
- Stability : Pivalate esters generally exhibit superior hydrolytic stability compared to acetates or formates due to steric shielding of the carbonyl group. This property is critical in prodrug design .
Q & A
Q. What statistical approaches are recommended for analyzing contradictory data in catalytic studies of 2-ethoxyphenyl pivalate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
